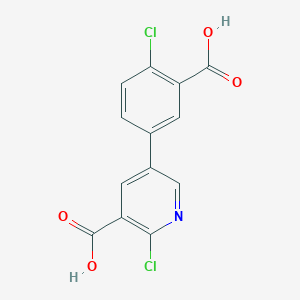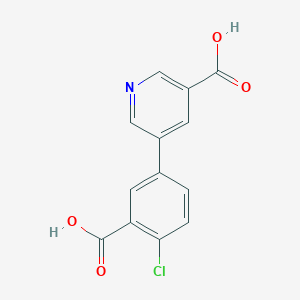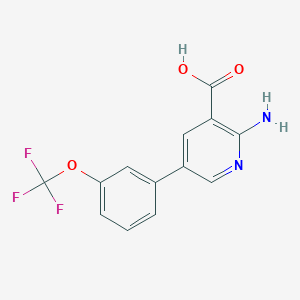
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Trifluoromethoxyphenyl)picolinic acid (TFMPA) is an organic compound with a molecular formula of C8H6F3NO2. It is a derivative of picolinic acid, and is used as a reagent in organic synthesis for the preparation of various compounds. It is also used in scientific research to study the mechanism of action and biochemical and physiological effects of various compounds.
Wirkmechanismus
The mechanism of action of 4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of various compounds. It is also believed to act as a chelator, binding to metal ions and preventing their binding to other molecules. Additionally, it is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, thus decreasing their bioavailability. Additionally, it has been shown to bind to metal ions, preventing their binding to other molecules, and to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is stable and can be stored for long periods of time. However, it is important to note that 4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% is toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(3-Trifluoromethoxyphenyl)picolinic acid, 95%. It could be used to study the mechanism of action and biochemical and physiological effects of various compounds, such as drugs, agrochemicals, and food additives. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of various compounds. Finally, it could be used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and food additives.
Synthesemethoden
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% can be synthesized by a variety of methods. The most common method is the Fischer indole synthesis, which involves the reaction of a phenol with an aldehyde in the presence of an acid catalyst. Other methods include the use of a Grignard reagent, the reaction of an aldehyde with an amine, and the reaction of a nitrile with an aldehyde.
Wissenschaftliche Forschungsanwendungen
4-(3-Trifluoromethoxyphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It can be used to study the mechanism of action and biochemical and physiological effects of various compounds. It is also used in drug development, as it can be used to study the pharmacokinetics and pharmacodynamics of various compounds. Additionally, it is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and food additives.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLHESQCEPCDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393534.png)

![3-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393552.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393558.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393559.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393563.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid, 95%](/img/structure/B6393584.png)
![2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393586.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6393593.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6393601.png)

